molecular formula C10H13Cl B078109 1-(Chloromethyl)-2,4,5-trimethylbenzene CAS No. 10340-77-9

1-(Chloromethyl)-2,4,5-trimethylbenzene

Cat. No. B078109
CAS RN: 10340-77-9
M. Wt: 168.66 g/mol
InChI Key: YHMFTAUOYLECGZ-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are used in a variety of chemical reactions due to their reactivity .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the use of chloromethylation reactions. For example, the Blanc chloromethylation reaction is a classic method for introducing a chloromethyl group into an aromatic compound .


Molecular Structure Analysis

The molecular structure of a chloromethyl compound depends on the specific compound . For example, chloromethane has a tetrahedral structure .


Chemical Reactions Analysis

Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a chloromethyl compound depend on the specific compound. For example, chloromethane is a colorless, sweet-smelling, flammable gas .

Scientific Research Applications

  • Synthesis Methodology : Zhang Qin-chun (2008) discussed a one-step synthesis method for 1-Chloro-2,4,5-trimethyl-benzene using unsym-trimethylbenzene, HCl-H2O2-CH3COOH as the catalytic system. This process achieved an average yield of 82.8% and a conversion rate of 98.4% (Zhang, 2008).

  • Photoinduced Electron Transfer Reactions : Amiri-Attou et al. (2008) reported a photoinduced electron transfer reaction using 1-chloromethyl-2,5-dimethoxy-3,4,6-trimethylbenzene in the presence of TDAE and under light catalysis to yield benzyl benzoates (Amiri-Attou et al., 2008).

  • Thermochemistry of Triradicals : A study by Hammad and Wenthold (2001) described a method to measure the heats of formation of triradicals, using collision-induced dissociation of chloro-substituted biradical negative ions, including 1,3,5-trimethylenebenzene (Hammad & Wenthold, 2001).

  • Combustion Properties and Kinetic Model : Diévart et al. (2013) characterized various combustion properties of 1,3,5-trimethylbenzene and developed a chemical kinetic model for its combustion (Diévart et al., 2013).

  • Halogenation Reactions : Bovonsombat and Mcnelis (1993) used 1-bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic p-toluenesulfonic acid for ring halogenations of polyalkylbenzenes, leading to high yield production of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

  • Pincer Complex Formation : Zhou and Goldman (2015) demonstrated the formation of 1-(chloromethyl)-3,5-dimethylbenzene through the treatment of Pincer (Phebox)Ir(mesityl)(OAc) with thionyl chloride, highlighting potential applications in catalytic processes (Zhou & Goldman, 2015).

Safety And Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage, and they can be harmful if swallowed or inhaled .

properties

IUPAC Name

1-(chloromethyl)-2,4,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMFTAUOYLECGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333727
Record name 1-(Chloromethyl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2,4,5-trimethylbenzene

CAS RN

10340-77-9
Record name 1-(Chloromethyl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRIMETHYLBENZYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kishida, T Yamauchi, Y Kubota, Y Sugi - Green chemistry, 2004 - pubs.rsc.org
Rare-earth metal triflates, such as Sc(OTf)3, Yb(OTf)3, and Sm(OTf)3 work as highly effective catalysts for the chloromethylation of aromatic hydrocarbons with hydrochloric acid and …
Number of citations: 29 pubs.rsc.org
AS Yegorov, VS Ivanov, AI Wozniak - … Research Asia, 11 (3), 1765 - researchgate.net
Annotation: Pyromellitic Dianhydride (PMDA) is a raw material for heat resistant polyimide resins, films and coatings. Methods of pyromellitic acid dianhydride synthesis, its properties, …
Number of citations: 2 www.researchgate.net

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